molecular formula C23H24N6O3S B2648389 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-22-7

5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2648389
CAS No.: 851969-22-7
M. Wt: 464.54
InChI Key: KNKQNKKYWVOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzylpiperazine moiety at the 5-position and a 4-nitrophenyl group via a methyl bridge. The synthesis likely involves coupling reactions under inert conditions, as seen in analogous compounds (e.g., using TBTU and DMAP in DMF) . Structural characterization would employ techniques such as $ ^1H $ NMR, MS, and X-ray crystallography (using programs like SHELXL ).

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-16-24-23-28(25-16)22(30)21(33-23)20(18-7-9-19(10-8-18)29(31)32)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKQNKKYWVOJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel derivative of thiazolo[3,2-b][1,2,4]triazole that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine and nitrophenyl moieties. The synthetic route often includes the following steps:

  • Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the piperazine and nitrophenyl groups : These groups are incorporated via nucleophilic substitution reactions.
  • Final modifications : The compound is purified using techniques like recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For example:

  • In vitro studies have shown that related compounds demonstrate potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
  • The specific compound in focus has not been extensively tested in clinical settings but is hypothesized to share similar mechanisms of action due to its structural analogies.

Antimicrobial Activity

There is emerging evidence suggesting antimicrobial properties associated with derivatives of thiazolo[3,2-b][1,2,4]triazoles:

  • Compounds with similar structures have been reported to exhibit moderate to good activity against bacteria such as Staphylococcus aureus and Enterobacter aerogenes .
  • Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound.

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : The piperazine moiety may facilitate interactions with neurotransmitter receptors or other biological targets.
  • Enzyme Inhibition : The nitrophenyl group can participate in electron transfer processes that may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Study 1: Anticancer Screening

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines. The results indicated a structure-activity relationship where modifications to the benzyl and nitrophenyl substituents significantly influenced potency.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiazole derivatives against a panel of bacteria. Results indicated that certain modifications increased activity against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic development in treating infections caused by resistant bacteria.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerPotent against renal cancer and melanoma
AntimicrobialModerate activity against Staphylococcus aureus
MechanismReceptor binding and enzyme inhibition

Scientific Research Applications

Structural Characteristics

The molecular structure of this compound features a thiazole ring fused with a triazole moiety, which is known for conferring diverse biological activities. The presence of the benzylpiperazine and nitrophenyl substituents enhances its pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. For instance, studies have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .

Anticancer Potential

Thiazolo[3,2-b][1,2,4]triazole derivatives are being investigated for their anticancer properties. They have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted their efficacy against breast cancer and leukemia cell lines .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Neuropharmacological Applications

The benzylpiperazine moiety is known for its psychoactive properties. Compounds containing this structure have been explored for potential use in treating neurological disorders such as depression and anxiety. The interaction with serotonin receptors may contribute to their therapeutic effects .

Study on Antimicrobial Activity

A recent study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrophenyl group significantly enhanced antibacterial potency .

Evaluation of Anticancer Activity

In another study focused on anticancer applications, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against various cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, suggesting strong anticancer activity .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications to the thiazole and triazole rings can influence lipophilicity and solubility profiles, which are important for bioavailability .

Lipophilicity Analysis

Recent research utilized chromatographic methods to assess the lipophilicity of synthesized thiazolo[3,2-b][1,2,4]triazoles. Strong correlations were found between structural modifications and lipophilicity profiles, indicating that careful design can optimize drug-like properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Methoxyphenyl Analog () :
    Replacing the 4-nitrophenyl group with a 4-methoxyphenyl substituent alters electronic properties. The methoxy group is electron-donating, increasing electron density on the aromatic ring, which may reduce oxidative stability but enhance π-stacking interactions. This analog’s melting point (232–234°C) is higher than the nitro derivative, suggesting improved crystallinity due to reduced polarity .

  • p-Tolyl Derivative (): The methyl group in the p-tolyl analog is weakly electron-donating, offering intermediate electronic effects.

Piperazine Substituent Modifications

  • 4-Methylpiperazine () :
    Substituting benzylpiperazine with 4-methylpiperazine reduces steric bulk, possibly enhancing binding to compact active sites. However, the methyl group lacks the aromatic interactions provided by the benzyl moiety, which could diminish receptor affinity in certain targets .

  • Benzhydrylpiperazine () :
    The benzhydryl group in related benzoxazole/thiazole derivatives introduces significant steric hindrance, which may limit solubility but improve selectivity for hydrophobic binding pockets. Yields for these analogs (28–67%) are lower than typical for the target compound, reflecting synthetic challenges with bulky substituents .

Core Heterocycle Modifications

  • Thiazolo[3,2-b][1,2,4]triazol-6-one () :
    Replacing the hydroxyl group with a ketone at the 6-position increases polarity and hydrogen-bonding capacity. This modification could alter metabolic stability and solubility, though the butoxyphenyl and pyrazole substituents in this compound complicate direct comparisons .

  • Benzoxazole Derivatives () :
    Replacing the thiazolo-triazol core with a benzoxazole system reduces ring strain and alters hydrogen-bonding patterns. The benzoxazole analog’s lower melting point (177–180°C) suggests weaker intermolecular forces compared to the thiazolo-triazol core .

Key Findings and Implications

  • Steric Considerations : Bulky piperazine substituents (e.g., benzhydryl) reduce synthetic yields but may improve target selectivity .
  • Solubility vs. Bioavailability : Methoxy and methyl substituents balance lipophilicity and solubility, whereas nitro groups may limit oral bioavailability due to high polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.